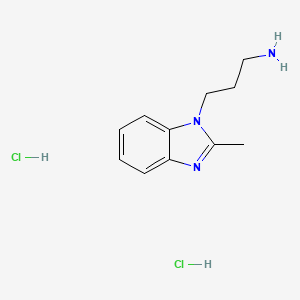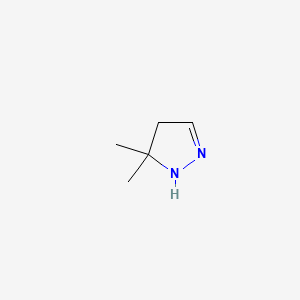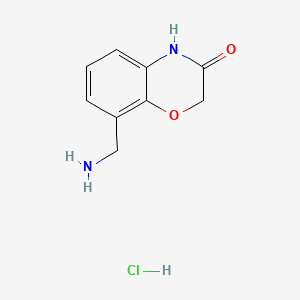
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is a chemical compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride typically involves the Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution . The reaction conditions often include the use of formaldehyde and an amine in the presence of an alcohol solvent, such as ethanol. The mixture is heated to around 60°C for a couple of hours and then cooled to room temperature to obtain the target compound as a hydrochloride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the temperature and reaction time precisely. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, amines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, including polymers and resins, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit oxidative stress by protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrobromide
- 8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydroiodide
Uniqueness
8-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-onehydrochloride is unique due to its specific hydrochloride form, which may confer different solubility and stability properties compared to its hydrobromide and hydroiodide counterparts. This uniqueness can influence its biological activity and suitability for various applications .
Properties
Molecular Formula |
C9H11ClN2O2 |
|---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
8-(aminomethyl)-4H-1,4-benzoxazin-3-one;hydrochloride |
InChI |
InChI=1S/C9H10N2O2.ClH/c10-4-6-2-1-3-7-9(6)13-5-8(12)11-7;/h1-3H,4-5,10H2,(H,11,12);1H |
InChI Key |
KRLKDXIEWYQXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC(=C2O1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


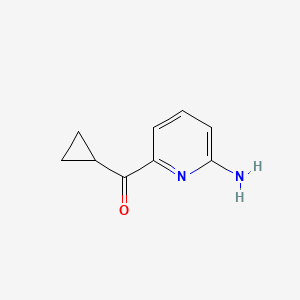

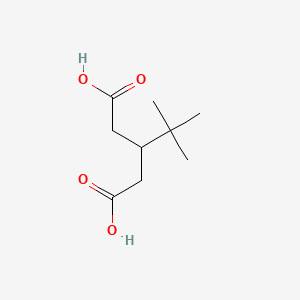


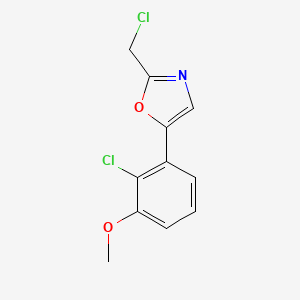
![2-[1-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B13583691.png)
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13583698.png)
![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
